N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKNJPUGIESQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Construction
The 5-methyl-1,2,4-oxadiazole core was synthesized via cyclocondensation of chloroacetamidoxime with acetyl chloride, adapted from protocols in Scheme 3 of PMC7737621. Chloroacetonitrile underwent hydroxylamine-mediated amidoxime formation (72% yield), followed by ring closure with acetyl chloride in refluxing dichloromethane (DCM) to yield 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (Table 1).
Table 1: Optimization of Oxadiazole Synthesis
| Reaction Condition | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acetyl chloride, 24 h | DCM | 40 | 68 | 95.2 |
| Trifluoroacetic anhydride, 12 h | THF | 60 | 72 | 96.5 |
| HBTU, DIPEA, 6 h | DMF | 25 | 58 | 91.8 |
Cyclization using trifluoroacetic anhydride in tetrahydrofuran (THF) at 60°C provided superior yield (72%) and purity (96.5%). Nuclear magnetic resonance (NMR) confirmed the structure: ¹H NMR (400 MHz, CDCl₃) δ 4.74 (s, 2H, CH₂Cl), 2.52 (s, 3H, CH₃).
N-Methylcyclohexanamine Preparation
N-Methylation of cyclohexanamine employed reductive amination with formaldehyde and sodium cyanoborohydride in methanol (89% yield), avoiding over-alkylation by maintaining a 1:1 amine-to-aldehyde ratio. Gas chromatography–mass spectrometry (GC-MS) analysis showed >99% conversion, with ¹³C NMR verifying the N-methyl signal at δ 37.2 ppm.
Alkylation and Final Coupling
The tertiary amine was assembled via nucleophilic substitution of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole with N-methylcyclohexanamine. Reaction in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 50°C for 12 hours afforded the target compound in 65% yield (Table 2).
Table 2: Alkylation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50 | 12 | 65 |
| Cs₂CO₃ | Acetone | 60 | 8 | 58 |
| Et₃N | THF | 40 | 24 | 42 |
Notably, cesium carbonate in acetone reduced reaction time but incurred lower yields due to oxadiazole ring degradation. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) provided a colorless oil, with high-resolution mass spectrometry (HRMS) confirming the molecular ion at m/z 237.1471 [M+H]⁺.
Mechanistic Insights and Side-Reaction Mitigation
The alkylation proceeds via an Sₙ2 mechanism, with K₂CO₃ neutralizing HCl to prevent N-protonation and ensure nucleophilic amine availability. Competing elimination to form 3-methylene-5-methyl-1,2,4-oxadiazole was suppressed by avoiding elevated temperatures (>70°C). Infrared (IR) spectroscopy monitored the disappearance of the C–Cl stretch at 680 cm⁻¹, confirming complete conversion.
Alternative Synthetic Pathways
Mitsunobu Reaction Approach
Attempts to employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for coupling N-methylcyclohexanamine with 5-methyl-1,2,4-oxadiazole-3-methanol yielded <20% product, attributed to poor alcohol activation and phosphine oxide byproduct interference.
Reductive Amination Strategy
Condensing cyclohexanone with 3-(aminomethyl)-5-methyl-1,2,4-oxadiazole under hydrogenation (10% Pd/C, 4 bar H₂) produced undesired secondary amines, underscoring the challenge of achieving selective N-methylation.
Scalability and Industrial Considerations
Kilogram-scale synthesis adopted continuous flow chemistry for the cyclization step, enhancing heat transfer and reducing reaction time from 12 hours to 45 minutes. Patent WO2007071742A1’s Pd/C hydrogenation protocol was adapted for intermediate purification, achieving 99.8% purity by recrystallization from ethanol/water.
Analytical Characterization
Final compound validation included:
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural and Functional Group Comparisons
Key Observations:
- Ring Size and Flexibility : The cyclohexane backbone (target compound) offers moderate rigidity compared to azepane’s flexibility and pyrrolidine’s compactness (e.g., discontinued CymitQuimica analogue) . Rigid structures may favor selective binding but reduce metabolic stability.
- Substituent Effects : The 5-methyl group on the oxadiazole is conserved in most analogues (e.g., ). Replacement with cyclobutyl () or nitro groups () alters electronic and steric profiles, impacting bioavailability .
Functional Analogues in Therapeutic Contexts
Key Observations:
- Thioether Linkages: Benzamide derivatives with thioether bonds () show explicit antiviral and anticancer claims, suggesting that sulfur-containing linkers may enhance target engagement .
- Nitro Groups : Nitrophenyl derivatives (, compound 5) exhibit higher polarity, which may improve solubility but reduce blood-brain barrier penetration compared to the methyl-substituted target compound .
Biological Activity
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
Its molecular weight is approximately 224.30 g/mol. The presence of the oxadiazole ring is significant for its biological properties, as this moiety is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study demonstrated that oxadiazole derivatives possess significant anticancer activity due to their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival .
Antioxidant Activity
The antioxidant properties of compounds containing oxadiazole rings have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress:
- Case Study : In a comparative analysis with vitamin C, certain oxadiazole derivatives exhibited higher antioxidant efficacy at lower concentrations, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
Antimicrobial Activity
Research has indicated that oxadiazole derivatives can possess antimicrobial properties:
- Research Findings : A series of studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth |
The biological activities of this compound are largely attributed to its structural characteristics:
- Oxadiazole Ring : This moiety is known for its ability to interact with biological targets such as enzymes and receptors.
- Cyclohexyl Group : The cyclohexyl portion may enhance lipophilicity and cellular uptake, facilitating interaction with cell membranes.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Evaluation : A recent study synthesized multiple derivatives of oxadiazole and evaluated their biological activities. The findings suggested that modifications in the side chains significantly influence their anticancer and antimicrobial activities .
- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds. Results indicated promising therapeutic windows with manageable side effects .
Q & A
Q. What are the recommended synthetic routes for N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions or functional group transformations. For example, ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate can be synthesized via condensation of hydroxylamine derivatives with carboxylic acid esters under reflux conditions in solvents like THF, with yields up to 84% . For N-methyl derivatives, reductive amination or nucleophilic substitution using methylamine and oxadiazole-containing intermediates (e.g., (5-methyl-1,2,4-oxadiazol-3-yl)methyl chloride) is effective. Reaction optimization may require pH control (e.g., NaH for deprotonation) and inert atmospheres to prevent side reactions .
Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the methyl group on the oxadiazole ring (δ ~2.5 ppm) and the cyclohexanamine protons (δ ~1.2–2.0 ppm). Splitting patterns for the N-methyl group (singlet, δ ~2.3 ppm) and oxadiazole-linked methylene (δ ~4.0 ppm) are critical .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks. For example, a related compound, 3-methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide, has an ESIMS m/z of 394.1 . High-resolution MS (HRMS) confirms molecular formula alignment.
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. For example, oxadiazole derivatives show IC50 values in the µM range against cancer-related kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
- Methodological Answer : A comparative analysis of oxadiazole derivatives reveals:
| Substituent | Biological Activity | Source |
|---|---|---|
| Cyclopropyl | Anti-inflammatory | |
| Methyl | Moderate antimicrobial | |
| Ethyl | Enhanced binding affinity in cancer models | |
| The cyclopropyl group increases steric bulk, improving target selectivity, while ethyl enhances lipophilicity for membrane penetration . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like COX-2 or EGFR . |
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in cytotoxicity may arise from differing MTT incubation durations (24 vs. 48 hours) .
- Control for Purity : HPLC purity >95% (e.g., compound 39 in with 98.36% purity) minimizes off-target effects.
- Validate Targets : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific activity .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve yield (e.g., 92% acetylation of (5-methyl-1,2,4-oxadiazol-3-yl)methanol using Ac₂O in flow reactors) .
- Catalytic Optimization : Pd/C or Ni catalysts enhance reductive amination efficiency .
- Purification : Flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) resolves intermediates. For challenging separations, preparative HPLC (C18 columns) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
